2-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)phenol
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Overview
Description
2-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)phenol is an organic compound with the molecular formula C12H14ClF2N3O This compound is characterized by the presence of a pyrazole ring substituted with a difluoroethyl group and an aminomethylphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)phenol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via a nucleophilic substitution reaction using a suitable difluoroethylating agent.
Aminomethylation: The aminomethyl group is introduced through a Mannich reaction involving formaldehyde, a secondary amine, and the phenol derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic group in 2-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)phenol can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Hydroquinones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)phenol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific properties.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)phenol involves its interaction with specific molecular targets. The difluoroethyl group and the pyrazole ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **2-({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol
- **2-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)ethanol
Uniqueness
2-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)phenol is unique due to the specific positioning of the difluoroethyl group and the aminomethylphenol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H13F2N3O |
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Molecular Weight |
253.25 g/mol |
IUPAC Name |
2-[[[1-(2,2-difluoroethyl)pyrazol-4-yl]amino]methyl]phenol |
InChI |
InChI=1S/C12H13F2N3O/c13-12(14)8-17-7-10(6-16-17)15-5-9-3-1-2-4-11(9)18/h1-4,6-7,12,15,18H,5,8H2 |
InChI Key |
BZZTZCPZKGXCJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CN(N=C2)CC(F)F)O |
Origin of Product |
United States |
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